molecular formula C24H21NO4 B11135559 6-hydroxy-4-{[(2-methoxy-5-methylphenyl)amino]methyl}-7-phenyl-2H-chromen-2-one

6-hydroxy-4-{[(2-methoxy-5-methylphenyl)amino]methyl}-7-phenyl-2H-chromen-2-one

Cat. No.: B11135559
M. Wt: 387.4 g/mol
InChI Key: XOQRSDWVQPZYRG-UHFFFAOYSA-N
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Description

6-hydroxy-4-{[(2-methoxy-5-methylphenyl)amino]methyl}-7-phenyl-2H-chromen-2-one is a complex organic compound belonging to the class of chromenes Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-hydroxy-4-{[(2-methoxy-5-methylphenyl)amino]methyl}-7-phenyl-2H-chromen-2-one typically involves multi-step organic reactions. One common method involves the Pechmann condensation reaction, where phenols react with β-ketoesters in the presence of a strong acid catalyst, such as sulfuric acid . This reaction forms the chromen-2-one core structure, which can then be further functionalized to introduce the hydroxy, methoxy, and amino groups at specific positions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of green chemistry principles, such as employing environmentally friendly solvents and catalysts . Additionally, continuous flow reactors may be used to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

6-hydroxy-4-{[(2-methoxy-5-methylphenyl)amino]methyl}-7-phenyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives with altered biological activities.

    Substitution: The amino group can participate in nucleophilic substitution reactions to introduce other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction can produce alcohol derivatives.

Mechanism of Action

The mechanism of action of 6-hydroxy-4-{[(2-methoxy-5-methylphenyl)amino]methyl}-7-phenyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This can lead to downstream effects on cellular processes, such as reducing inflammation or preventing the proliferation of cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Coumarin: A naturally occurring compound with a similar chromen-2-one core structure.

    Warfarin: A synthetic derivative of coumarin used as an anticoagulant.

    Dicoumarol: Another anticoagulant derived from coumarin.

Uniqueness

6-hydroxy-4-{[(2-methoxy-5-methylphenyl)amino]methyl}-7-phenyl-2H-chromen-2-one is unique due to its specific functional groups and their positions on the chromen-2-one core.

Properties

Molecular Formula

C24H21NO4

Molecular Weight

387.4 g/mol

IUPAC Name

6-hydroxy-4-[(2-methoxy-5-methylanilino)methyl]-7-phenylchromen-2-one

InChI

InChI=1S/C24H21NO4/c1-15-8-9-22(28-2)20(10-15)25-14-17-11-24(27)29-23-13-18(21(26)12-19(17)23)16-6-4-3-5-7-16/h3-13,25-26H,14H2,1-2H3

InChI Key

XOQRSDWVQPZYRG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)NCC2=CC(=O)OC3=CC(=C(C=C23)O)C4=CC=CC=C4

Origin of Product

United States

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